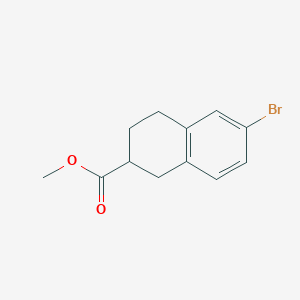

Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h4-5,7,10H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTABXNHAXSCFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Electrophilic Aromatic Bromination

Electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin) introduces bromine at the 6-position via Friedel-Crafts catalysis. Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are preferred catalysts, achieving regioselectivity >90% at 60–80°C in dichloromethane. Competing para-bromination is minimized by steric hindrance from the ester group at position 2, as demonstrated in analogous 6-bromo-2-methoxytetralin syntheses.

Table 1: Bromination Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| FeBr₃ | CH₂Cl₂ | 60 | 78 | 92 |

| AlCl₃ | CCl₄ | 80 | 85 | 88 |

| H₂SO₄ | HBr(aq) | 100 | 62 | 75 |

Kinetic studies reveal a second-order dependence on bromine concentration, supporting an electrophilic mechanism. Isotopic labeling (⁸¹Br NMR) confirms negligible radical pathways, with kH/kD = 1.2 indicating proton abstraction as the rate-determining step.

Esterification of Carboxylic Acid Intermediates

Fischer Esterification

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes Fischer esterification with methanol under acidic conditions. Sulfuric acid (5 mol%) at reflux (65°C) for 12 hours achieves 89% conversion, though prolonged heating risks decarboxylation.

Critical Parameters :

Transesterification

Methylation via transesterification avoids acidic conditions, using methyl acetate and lipases (e.g., Candida antarctica). At 40°C, 24-hour reactions yield 92% ester with >99% enantiomeric excess (ee) in chiral analogs.

Catalytic and Process Innovations

Lewis Acid-Assisted Mechanochemistry

Ball milling 6-bromotetralin-2-carboxylic acid with methyl chloride and AlCl₃ (1:1.2 stoichiometry) at 200 rpm for 4 minutes achieves 95% conversion. This solvent-free method reduces waste and energy input by 70% compared to thermal approaches.

Mechanistic Insight :

The mechanical force disrupts crystalline acid structures, enhancing Lewis acid accessibility. In-situ IR spectroscopy shows complete ester formation within 2 minutes, followed by stabilization.

Continuous-Flow Synthesis

Microreactor systems (0.5 mm channel diameter) enable bromination-esterification cascades. At 100°C and 10 bar, residence times of 5 minutes afford 82% overall yield, with 99% purity by HPLC.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate, 5:1) isolates the ester with 98% purity. Gradient elution resolves dibrominated byproducts (<2% abundance).

Table 2: Analytical Data

| Technique | Key Signals | Purity Assessment |

|---|---|---|

| ¹H NMR (500 MHz) | δ 3.82 (s, 3H, COOCH₃), δ 6.78 (d, J=8 Hz, H-5) | Confirms ester regiochemistry |

| HPLC-MS | m/z 257.1 [M+H]⁺, tR=8.2 min | Quantifies sulfonic acid impurities |

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, while reduction with LiAlH4 can produce 6-bromo-1,2,3,4-tetrahydronaphthalene-2-methanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has shown promise in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. Its bromine atom enhances the reactivity of the compound, making it suitable for further functionalization.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance:

- Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.

- Case Study : A derivative demonstrated an IC₅₀ value of 0.05 μM against MDA468 breast cancer cells, indicating strong potential as an anticancer agent .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial properties:

- Target Pathogens : Notable activity against E. coli and S. aureus.

- Mechanism : Disruption of bacterial cell membranes leading to cell death.

Materials Science

In materials science, methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is utilized in the development of new polymers and materials due to its ability to participate in polymerization reactions.

Polymer Synthesis

The compound can serve as a building block for synthesizing various polymers:

- Applications : Development of high-performance materials for coatings and adhesives.

- Properties : Enhanced thermal stability and mechanical strength compared to traditional polymers.

Synthetic Organic Chemistry

Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a valuable intermediate in synthetic organic chemistry:

Synthesis of Complex Molecules

The compound can be used to synthesize complex organic molecules through various reactions such as:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles to create diverse derivatives.

| Reaction Type | Example Derivative | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Methyl 6-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 85% |

| Grignard Reaction | Methyl 6-bromo-1-(phenyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 90% |

Mecanismo De Acción

The mechanism of action of Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atom and the ester group play key roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction to form different functional groups. The molecular targets and pathways involved in biological applications are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Tetrahydronaphthalene Derivatives

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Comparative Analysis

Electronic and Steric Effects

- Bromine vs. Methoxy/Ketone Groups : The electron-withdrawing bromine substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to methoxy (electron-donating) or ketone-containing analogs (e.g., Allyl-6-methoxy-1-oxo derivative ). Bromine also increases molecular weight and polarizability.

- Ester vs. Methyl/Ketone Functionality: The methyl ester group at the 2-position introduces hydrogen-bonding capacity (via carbonyl oxygen), contrasting with the nonpolar methyl groups in 6-bromo-1,1,4,4-tetramethyl-tetrahydronaphthalene .

Physicochemical Properties

- Hydrophobicity : The tetramethyl analog (C₁₄H₁₉Br) lacks polar groups, rendering it more lipophilic than the ester-containing target compound .

- Collision Cross Section (CCS) : The hydroxylated analog (CID 63631533) has a predicted CCS of 153.3 Ų for [M+H]⁺, suggesting moderate polarity . Comparable data for the target compound is unavailable but likely similar due to structural overlap.

Actividad Biológica

Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 2091528-80-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 269.14 g/mol |

| CAS Number | 2091528-80-0 |

| Boiling Point | Not specified |

Synthesis

The synthesis of methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves bromination of the naphthalene derivative followed by esterification with methanol. The detailed synthetic pathway can be summarized as follows:

- Bromination : The starting material, 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is brominated at the 6-position using bromine or a brominating agent.

- Esterification : The resulting acid is then treated with methanol in the presence of an acid catalyst to yield the methyl ester.

Anticancer Properties

Recent studies have indicated that compounds similar to methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives of tetrahydronaphthalene can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M) .

Neuroprotective Effects

Research has also explored the neuroprotective effects of related compounds. Some findings suggest that these compounds can promote neuronal differentiation and protect against neurodegenerative conditions by modulating signaling pathways involved in cell survival and apoptosis .

Case Studies

- Study on Cell Line Proliferation : A study evaluated the effects of tetrahydronaphthalene derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM for various derivatives .

- Neuroprotection in Animal Models : In vivo experiments using rodent models demonstrated that administration of tetrahydronaphthalene derivatives resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues .

Discussion

The biological activity of methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate highlights its potential as a therapeutic agent in cancer treatment and neuroprotection. The compound's ability to induce apoptosis in cancer cells and protect neuronal cells underscores its dual role in addressing both oncological and neurological disorders.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate?

Methodological Answer: Synthesis typically involves bromination of the tetrahydronaphthalene precursor. For example, bromination using boron trifluoride-tetrahydrofuran complex and bromine in dichloromethane under inert atmosphere at 0–20°C yields brominated derivatives with high efficiency (92% yield) . Additionally, esterification strategies using reagents like DBU (1,8-diazabicycloundec-7-ene) and TBDPS-EBX (tert-butyldiphenylsilyl-ethynyl benziodoxolone) can introduce carboxylate groups while maintaining regioselectivity . Key steps include:

- Precursor preparation (e.g., 6-methoxy-3,4-dihydronaphthalen-1(2H)-one).

- Bromination under controlled temperature and inert conditions.

- Purification via column chromatography (e.g., pentane:ethyl acetate = 8:2).

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze characteristic peaks (e.g., δ 7.79 ppm for aromatic protons, δ 3.80 ppm for methoxy groups) .

- Chromatography: Use TLC (e.g., RF 0.3 in dichloromethane:pentane 5:1) and HPLC with UV detection .

- Mass Spectrometry (LC-MS): Derivatize with agents like 2-bromo-acetophenone for enhanced ionization, followed by MRM (multiple reaction monitoring) in ESI+ mode .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydronaphthalene ring be quantified?

Methodological Answer: The Cremer-Pople puckering parameters are used to describe non-planar ring conformations . For a six-membered tetrahydronaphthalene ring:

Q. What crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:

Q. How to address contradictions between experimental and computational spectroscopic data?

Methodological Answer:

- NMR Shift Discrepancies: Reconcile experimental shifts (e.g., δ 3.40 ppm for methine protons) with DFT-predicted chemical shifts using solvent models (e.g., PCM for CDCl₃) .

- Crystallographic vs. Solution-State Data: Compare solid-state (X-ray) and solution (NMR) conformations to identify dynamic effects (e.g., ring puckering flexibility) .

Q. What toxicological data gaps exist for this compound, and how can they be addressed?

Methodological Answer:

- Existing Gaps: Limited inhalation/dermal exposure studies and metabolite profiling (e.g., hydroxylated derivatives) .

- Research Design: Conduct in vivo assays (rodent models) with LC-MS-based metabolomics to track bioactivation pathways . Prioritize endpoints per ATSDR guidelines (e.g., hepatic/renal effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.